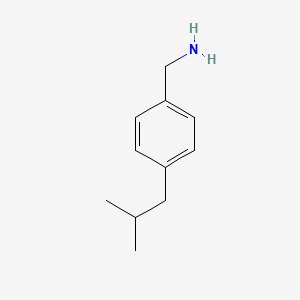

(4-Isobutylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

[4-(2-methylpropyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N/c1-9(2)7-10-3-5-11(8-12)6-4-10/h3-6,9H,7-8,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKOAKBQTSJLRFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

667906-61-8 | |

| Record name | 1-[4-(2-methylpropyl)phenyl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Isobutylphenyl Methanamine and Its Precursors

Established Synthetic Routes to (4-Isobutylphenyl)methanamine and Related Structures

The construction of this compound and analogous structures is typically achieved through robust and scalable chemical reactions. These methods are designed to be efficient and high-yielding, catering to both laboratory-scale synthesis and potential industrial applications.

Reductive Amination Approaches for Methanamine Synthesis

Reductive amination stands out as a direct and widely used method for the synthesis of amines, including this compound. This two-step, one-pot process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org For the synthesis of this compound, 4-isobutylbenzaldehyde (B42465) serves as the key starting material.

The reaction proceeds by the nucleophilic addition of an amine to the carbonyl group of 4-isobutylbenzaldehyde, forming an imine intermediate. This intermediate is subsequently reduced in situ to the desired primary amine. libretexts.org A variety of reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. masterorganicchemistry.comlibretexts.org Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the aldehyde starting material. masterorganicchemistry.com

Table 1: Reagents in Reductive Amination

| Reactant | Reagent | Role |

|---|---|---|

| 4-Isobutylbenzaldehyde | --- | Carbonyl source |

| Amine Source (e.g., Ammonia) | --- | Nucleophile |

| Sodium Borohydride (NaBH₄) | Reducing Agent | Reduces imine to amine |

Role of 1-(4-Isobutylphenyl)ethanol (B131453) as a Synthetic Intermediate

1-(4-Isobutylphenyl)ethanol is a key intermediate in several synthetic pathways, notably in the production of ibuprofen (B1674241). google.comresearchgate.net It is typically synthesized by the reduction of 1-(4-isobutylphenyl)ethanone (also known as 4-isobutylacetophenone). rsc.orggoogle.com This reduction can be accomplished using various methods, including catalytic hydrogenation with a copper-based catalyst or Raney nickel, or with reducing agents like sodium borohydride. rsc.orggoogle.comresearchgate.netgoogle.com

The hydroxyl group of 1-(4-isobutylphenyl)ethanol can be further functionalized. For example, it can be converted to a leaving group, such as a chloride, by reaction with hydrochloric acid. researchgate.net This chloro derivative can then undergo nucleophilic substitution reactions, such as reaction with sodium cyanide to form a nitrile, which is a precursor to other functional groups. researchgate.net The versatility of 1-(4-isobutylphenyl)ethanol makes it a valuable pivot point in the synthesis of various compounds containing the 4-isobutylphenyl scaffold.

Application of Green Chemistry Principles in this compound-Related Synthesis

The principles of green chemistry are instrumental in developing more environmentally benign routes to this compound and related compounds. These principles address various aspects of a chemical process, from the choice of starting materials to the final product isolation. acs.orgrsc.org

Atom economy is a central concept in green chemistry that assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org The ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, with no atoms wasted as byproducts. acs.org

One strategy to improve atom economy is the direct synthesis of imines from amines, which avoids the separate preparation of the aldehyde coupling partner. rsc.org This approach reduces the number of synthetic steps and the associated waste.

Table 1: Comparison of Atom Economy in Different Amine Synthesis Reactions

| Reaction Type | Reactants | Desired Product | Byproducts | Percent Atom Economy |

| Reductive Amination | Aldehyde/Ketone + Amine + Reducing Agent | Amine | Water, Spent Reducing Agent | Moderate-High |

| Hofmann Rearrangement | Primary Amide + Bromine + Base | Amine | NaBr, Na2CO3, H2O | Low |

| Curtius Rearrangement | Acyl Azide | Amine | N2 | High |

| Schmidt Reaction | Carboxylic Acid + Hydrazoic Acid | Amine | N2, CO2 | Moderate |

This table provides a generalized comparison. Actual atom economy will vary based on specific reactants and reaction conditions.

Catalytic methods are a cornerstone of green chemistry, as they can significantly reduce the energy requirements of a reaction and often lead to higher selectivity and yields, minimizing waste. acs.org For the synthesis of this compound and its precursors, several catalytic systems are employed.

Palladium Catalysis: Palladium-based catalysts are versatile and widely used in C-N bond formation reactions, which are crucial for amine synthesis. beilstein-journals.orgmit.educhemrxiv.org Palladium-catalyzed amination reactions can be used to couple aryl halides with amines. mit.edu These catalysts are effective for a broad range of substrates and can operate under mild conditions. chemrxiv.org For instance, palladium catalysts can facilitate the N-alkylation of amines, a key step in the synthesis of more complex amine derivatives. chemrxiv.org The use of palladium catalysts in multicomponent reactions allows for the formation of several bonds in a single operation, which minimizes waste and improves efficiency. beilstein-journals.org

Raney Nickel Hydrogenation: Raney nickel is a widely used catalyst for the hydrogenation of nitriles to produce primary amines, which is often the most economical route. wikipedia.orgcommonorganicchemistry.com The reaction involves the reduction of a nitrile (R-C≡N) with hydrogen gas (H₂) in the presence of the Raney nickel catalyst to yield the corresponding primary amine (R-CH₂NH₂). wikipedia.org This method is used in the industrial production of various amines. wikipedia.org However, controlling the reaction conditions is crucial to prevent the formation of secondary and tertiary amine byproducts. wikipedia.orgcommonorganicchemistry.com The choice of solvent, pH, temperature, and hydrogen pressure are all important factors in maximizing the yield of the desired primary amine. wikipedia.org Doped Raney nickel catalysts, for instance with elements from group IVb, have been developed to improve performance in nitrile hydrogenation. google.com

Table 2: Overview of Catalytic Methods in Amine Synthesis

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | N-Alkylation, Amination | Aryl halides, amines, alcohols | High efficiency, mild conditions, high selectivity. chemrxiv.org |

| Raney Nickel | Nitrile Hydrogenation | Aliphatic and aromatic nitriles | Cost-effective, scalable for industrial production. wikipedia.org |

Moving away from traditional solvent-based and high-energy synthesis methods is another key aspect of green chemistry.

Solvent-Free Synthesis: The use of organic solvents in chemical reactions poses environmental and safety risks. jmchemsci.com Solvent-free synthesis, or solid-state reaction, offers a greener alternative by either using the reactants alone or mixing them with benign substrates like clays (B1170129) or zeolites. jmchemsci.com Such methods have been successfully applied to the synthesis of enamines and other amine derivatives, often with quantitative conversion in very short reaction times and without the need for catalysts or bases. organic-chemistry.org Reductive amination of aldehydes and ketones can also be performed under solvent-free conditions. organic-chemistry.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods. nih.gov Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and minimize the formation of byproducts. nih.govuwc.ac.za This technique has been successfully used for the synthesis of various amine derivatives, including amides and substituted porphyrins. nih.govnih.govresearchgate.net The reactions are often carried out in open or closed microwave reactors, and in some cases, can be performed without a solvent. nih.govresearchgate.net

Use of Catalytic Methods (e.g., Palladium Catalysis, Raney Nickel Hydrogenation)

Electrochemical Synthesis and Transformations Involving 4-Isobutylphenyl Moieties

Electrochemistry offers a powerful and sustainable alternative to traditional chemical synthesis. By using electricity to drive chemical reactions, it can reduce the reliance on harsh reagents and minimize waste generation.

The electrochemical synthesis of precursors is a key step in building more complex molecules. For instance, the electrosynthesis of aryl chlorides can be achieved using hydrochloric acid (HCl) as the chlorine source. figshare.com This method provides a greener way to utilize HCl, which is often a byproduct of other industrial processes. figshare.com The electrocarboxylation of 1-chloro-(4-isobutylphenyl)ethane, a precursor to ibuprofen, has been demonstrated using a silver cathode in ionic liquids, showcasing an environmentally benign route to this important pharmaceutical. rsc.orgrsc.org This process can achieve high yields and operates under mild conditions. rsc.org

Understanding the mechanisms of electrochemical reactions is crucial for optimizing processes and designing new synthetic strategies.

C-C Coupling: Electrochemical methods can facilitate carbon-carbon bond formation. In the context of CO₂ reduction, computational studies have explored the C-C coupling mechanism on copper surfaces, identifying key intermediates like adsorbed carbon monoxide (*CO) and its hydrogenated forms. researchgate.netpnas.org The electroreductive C-C coupling of conjugated aromatic aldehydes on copper cathodes has also been investigated, revealing that the conjugation between the aromatic ring and the carbonyl group is crucial for the coupling reaction to occur. acs.org

C-N Bond Formation: The electrochemical formation of carbon-nitrogen bonds is a rapidly developing area of research, offering a sustainable pathway to valuable nitrogen-containing compounds like amines and amides. acs.orgsioc-journal.cn Recent advancements have focused on the electrosynthesis of these compounds, with studies exploring catalyst development and reaction mechanisms. acs.org For example, formamide (B127407) and acetamide (B32628) have been synthesized by coupling CO₂ and NH₃ at a gas-liquid-solid boundary over copper catalysts. rsc.org Another approach involves the aqueous pulsed electrochemistry-mediated transformation of nitrite (B80452) and arylboronic acids to arylamines. nih.gov Mechanistic investigations suggest that these reactions can proceed through various intermediates, including carbocations and radical species. rsc.org

Derivatives and Analogs Research Based on 4 Isobutylphenyl Methanamine Scaffold

Design and Synthesis of Novel Amide Derivatives

The synthesis of amide derivatives from the (4-isobutylphenyl) moiety, often starting from ibuprofen (B1674241), is a prominent strategy in medicinal chemistry. The general approach involves the conversion of the carboxylic acid group of a starting material like 2-(4-isobutylphenyl)propanoic acid (ibuprofen) into an acid chloride, which is then reacted with various amines to form the corresponding amides. asianpubs.orgnih.govmdpi.com This modification of the carboxylic acid group is often aimed at reducing the gastrointestinal side effects associated with many NSAIDs. asianpubs.org

One common synthetic route begins with the reaction of 2-(4-isobutylphenyl)propanoic acid with thionyl chloride to produce 2-(4-isobutylphenyl)propionyl chloride. asianpubs.orgresearchgate.net This acid chloride is a reactive intermediate that readily undergoes nucleophilic substitution with a wide range of primary and secondary amines, including aniline, morpholine, 4-aminobenzoic acid, and 4-nitroaniline, to yield the desired amide derivatives. asianpubs.org Another approach involves the Schotten-Baumann reaction, where an amine is treated with an acyl chloride in the presence of a base. For instance, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 2-(4-isobutylphenyl)propanoyl chloride. mdpi.com

Researchers have synthesized and characterized a variety of these amide derivatives, often evaluating their biological activities. For example, a series of ibuprofen amide derivatives were synthesized and tested for their antibacterial potential, with some compounds showing significant activity against both Gram-positive and Gram-negative bacteria. asianpubs.orgresearchgate.net In another study, amide derivatives of dexibuprofen, the S-(+)-enantiomer of ibuprofen, were investigated as potential anticancer agents. nih.gov The synthesis involved reacting dexibuprofen acid chloride with substituted amines, leading to compounds that exhibited significant antitumor activity. nih.gov

Below is a table summarizing some of the synthesized amide derivatives and their reported findings:

| Compound Name | Starting Materials | Key Findings |

| N-(4-chlorophenyl)-2-(4-isobutylphenyl) propanamide | Dexibuprofen acid chloride, 4-chloroaniline | Showed anticancer activity. nih.gov |

| N-(2,5-dichlorophenyl)-2-(4-isobutylphenyl) propionamide | Dexibuprofen acid chloride, 2,5-dichloroaniline | Exhibited excellent antitumor activity, with 100% inhibition of tumor growth in some studies. nih.gov |

| N-(2-chlorophenyl)-2-(4-isobutylphenyl) propionamide | Dexibuprofen acid chloride, 2-chloroaniline | Demonstrated excellent antitumor activity. nih.gov |

| N-(4-pyridyl)-2-(4-isobutylphenyl) propionamide | Dexibuprofen acid chloride, 4-aminopyridine | Synthesized as a potential anticancer agent. nih.gov |

| (S)-4-(2-(4-isobutylphenyl)propanamido)benzoic acid | 2-(4-isobutyl-phenyl)propionyl chloride, 4-aminobenzoic acid | Synthesized and evaluated for antibacterial activity. asianpubs.orgresearchgate.net |

| (S)-2-(4-isobutylphenyl)-N-(4-nitrophenyl)propanamide | 2-(4-isobutyl-phenyl)propionyl chloride, 4-nitroaniline | Investigated for its antibacterial potential. asianpubs.orgresearchgate.net |

| N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide | 2-(4-isobutylphenyl)propanoyl chloride, 2-(3-chlorophenyl)ethan-1-amine | Synthesized and characterized. mdpi.com |

| 2-(4-Isobutylphenyl)propanamide | Ibuprofen, Thionyl chloride, Ammonia | Synthesized from ibuprofen. nih.gov |

Exploration of Schiff Base Derivatives and Metal Complexes

Schiff bases, compounds containing an imine or azomethine group (-C=N-), are formed by the condensation of a primary amine with an aldehyde or ketone. gsconlinepress.comnih.gov They are versatile ligands that can coordinate with various metal ions to form stable metal complexes. nih.govnih.govsbmu.ac.irscirp.org The biological activity of Schiff bases can be significantly enhanced upon complexation with metal ions. nih.gov

In the context of the (4-isobutylphenyl) moiety, research has focused on synthesizing Schiff bases derived from intermediates that can be obtained from ibuprofen. A common starting point is the conversion of ibuprofen to its acid hydrazide, 2-(4-isobutylphenyl) acetohydrazide. impactfactor.org This hydrazide can then be reacted with various aromatic aldehydes or ketones to form Schiff bases. impactfactor.org

These Schiff base ligands can then be used to synthesize a variety of metal complexes. The general procedure involves reacting the Schiff base ligand with a metal salt, such as those of copper, nickel, cobalt, or zinc, in a suitable solvent. sbmu.ac.irresearchgate.netresearchgate.net The resulting metal complexes often exhibit enhanced biological activities compared to the free ligands. For instance, metal complexes of Schiff bases have been shown to possess potent antimicrobial, anticancer, and anti-inflammatory properties. gsconlinepress.comnih.govnih.gov

Development of Heterocyclic Derivatives (e.g., Thiadiazoles, Triazoles, Oxadiazoles) Incorporating the 4-Isobutylphenyl Moiety

The incorporation of the 4-isobutylphenyl moiety into various heterocyclic ring systems has been a fruitful area of research, leading to the discovery of compounds with a wide range of pharmacological activities. derpharmachemica.commdpi.comnih.govscirp.org Among the most explored heterocyclic systems are thiadiazoles, triazoles, and oxadiazoles.

Thiadiazoles: The 1,3,4-thiadiazole (B1197879) ring is a prominent scaffold in medicinal chemistry, known to exhibit diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. nih.gov Researchers have synthesized 1,3,4-thiadiazole derivatives containing the 4-isobutylphenyl group. derpharmachemica.commdpi.com For example, 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazole has been reported. nih.gov Another synthetic strategy involves the cyclization of thiosemicarbazides derived from 3-(4-isobutylphenyl)propanoic acid to form 5-substituted- nih.govnih.govnih.govthiadiazole-2-amines. These intermediates can be further modified to create more complex heterocyclic systems like imidazo[2,1-b] nih.govnih.govnih.gov-thiadiazoles. derpharmachemica.com

Triazoles: The 1,2,4-triazole (B32235) nucleus is another important pharmacophore associated with a broad spectrum of biological activities. nih.govresearchgate.net The synthesis of 1,2,4-triazole derivatives often involves the cyclization of a carbohydrazide (B1668358) intermediate. For instance, 2-(4-isobutylphenyl)propane hydrazide, derived from ibuprofen, can be converted into a 1,2,4-triazole ring. nih.gov This triazole can then be further functionalized, for example, by coupling with different electrophiles to produce a series of N-arylated 5-aryl-1,2,4-triazole-coupled acetamides. nih.gov In other work, 1,2,4-triazole-5-thiols containing the 4-isobutylphenyl moiety have been used to synthesize fused triazole derivatives. researchgate.net

Oxadiazoles: The 1,3,4-oxadiazole (B1194373) ring is isosteric to the thiadiazole ring and also possesses a wide range of pharmacological properties. ijpir.commdpi.com The synthesis of 1,3,4-oxadiazole derivatives typically involves the cyclization of acid hydrazides. ijpir.com For example, 2-(4-isobutylphenyl)propanoic acid hydrazide can be cyclized with agents like carbon disulfide to form a 1,3,4-oxadiazol-2-thione, which can then be further derivatized. ijpir.com Another approach involves the reaction of a carbohydrazide with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride to yield 2,5-disubstituted-1,3,4-oxadiazoles. connectjournals.com

The following table provides examples of heterocyclic derivatives incorporating the 4-isobutylphenyl moiety:

| Heterocycle | Example Compound | Synthetic Approach |

| Thiadiazole | 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazole | Not detailed in the provided search results. nih.gov |

| 5-(1-(4-Isobutylphenyl)ethyl)- nih.govnih.govnih.gov-thiadiazol-2-amine | Cyclization of thiosemicarbazide (B42300) derived from 3-(4-isobutylphenyl)propanoic acid. derpharmachemica.com | |

| Triazole | 1,2,4-triazole-coupled acetamides | Cyclization of 2-(4-isobutylphenyl)propane hydrazide followed by coupling with electrophiles. nih.gov |

| nih.govnih.govthiazolo[3,2-b] nih.govnih.govijpir.comtriazole derivatives | Condensation of 2-substituted-1,2,4-triazole-5-thiols with N-aryl-maleimides. researchgate.net | |

| Oxadiazole | 5-(1-(4-isobutylphenyl)ethyl)- nih.govnih.govnih.gov-oxadiazol-2-thione | Cyclization of 2-(4-isobutylphenyl)propanoic acid hydrazide with carbon disulphide. ijpir.com |

| 2-[5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazol-4-yl]-5-[1-(4-isobutylphenyl)ethyl]-1,3,4-oxadiazole | Reaction of a carbohydrazide with 2-(4-isobutylphenyl)propanoic acid in the presence of POCl3. connectjournals.com |

Silicon-Containing Analogs and Their Synthesis

The introduction of silicon into drug molecules is a strategy that can modulate their physicochemical and pharmacokinetic properties. Research into silicon-containing analogs of compounds with the (4-isobutylphenyl) moiety has been explored, although it is a less common modification compared to the development of amide and heterocyclic derivatives.

One example of research in this area involves the synthesis of pyridine-2-methylamine derivatives where a silicon atom is incorporated into a piperidine (B6355638) ring. Specifically, 4-(4-isobutylphenyl)-2-((4,4-dimethyl-1,4-azasilinan-1-yl)methyl)pyridine was synthesized. nih.gov The synthesis involved a multi-step process starting from methyl 4-bromopicolinate and 4-isobutylphenylboronic acid, followed by a series of reactions including reduction, oxidation, and reductive amination with 4,4-dimethyl-1,4-azasilinane (B3097251) hydrochloride. nih.gov

Prodrug Design Strategies and Chemical Modification Approaches

Prodrug design is a well-established strategy to overcome undesirable properties of drugs, such as poor solubility, chemical instability, and toxicity. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that undergoes biotransformation in the body to release the active parent drug. nih.goviomcworld.com For drugs containing the (4-isobutylphenyl) moiety, particularly ibuprofen, various prodrug approaches have been investigated to mitigate side effects like gastrointestinal irritation. asianpubs.orgscholarsresearchlibrary.com

Carrier-Linked Prodrugs (e.g., Ester or Amide Linkages)

Carrier-linked prodrugs are formed by covalently attaching a carrier molecule (promoiety) to the active drug, often through an ester or amide linkage. nih.govopenmedicinalchemistryjournal.com This linkage is designed to be cleaved in vivo, typically by enzymatic hydrolysis, to release the parent drug. nih.gov

A common approach for carboxylic acid-containing drugs like ibuprofen is to form ester or amide prodrugs. nih.govgoogle.com For instance, ester prodrugs of ibuprofen have been synthesized by reacting it with various alcohols, including naturally occurring compounds like menthol (B31143) and thymol. nih.gov Mutual prodrugs, where two different drugs are linked together, have also been developed. An example is the synthesis of a prodrug linking ibuprofen and dexamethasone (B1670325) through a glycine (B1666218) spacer, forming both an amide and an ester linkage. iomcworld.com This strategy aimed to reduce gastrointestinal side effects and potentially alter the site of drug absorption. iomcworld.com Another example is the synthesis of mutual prodrugs of NSAIDs with gabapentin (B195806) using glycol spacers, resulting in ester linkages. mdpi.com

Amide linkages are also frequently used in prodrug design. nih.gov Amide prodrugs of ibuprofen have been prepared by reacting it with amino acids or other amine-containing molecules. google.comasianpubs.org These amide prodrugs are often more stable in the acidic environment of the stomach compared to ester prodrugs. google.com

Bioprecursors via Redox Transformations

Bioprecursor prodrugs are compounds that are converted to the active drug through metabolic processes, often involving oxidation or reduction (redox transformations). iomcworld.com This strategy can be used to improve drug targeting or to control the rate of drug release. While the provided search results primarily focus on carrier-linked prodrugs for the (4-isobutylphenyl) moiety, the general principle of bioprecursors is a key aspect of prodrug design. iomcworld.comnih.gov The design of such prodrugs would involve modifying the (4-isobutylphenyl)methanamine scaffold in a way that it becomes a substrate for specific metabolic enzymes that can convert it to the active form through redox reactions.

Mutual Prodrugs and Site-Specific Prodrugs

The development of mutual and site-specific prodrugs aims to enhance therapeutic efficacy by either combining two synergistic drugs into a single molecule or by targeting the drug's release to a specific area in the body, thereby minimizing side effects. openmedicinalchemistryjournal.comscispace.com

Mutual Prodrugs

A mutual prodrug consists of two pharmacologically active drugs linked together, where each acts as a carrier for the other. openmedicinalchemistryjournal.comnih.gov This strategy can lead to synergistic effects and reduced toxicity. scispace.com Research on the (4-isobutylphenyl) scaffold has primarily focused on creating mutual prodrugs of ibuprofen with other therapeutic agents.

Ibuprofen-Propyphenazone Conjugates: Mutual prodrugs of ibuprofen have been synthesized with propyphenazone, an analgesic and antipyretic agent. ijpsr.com The goal was to create a compound with reduced ulcerogenic side effects while retaining anti-inflammatory and analgesic properties. These prodrugs showed stability at gastric pH (1.2) but hydrolyzed to release the parent drugs at the higher pH of the intestine (7.4). ijpsr.com

Ibuprofen-Antioxidant Conjugates: To counteract oxidative stress that can accompany inflammation, ester prodrugs of dexibuprofen (the more active S-(+)-enantiomer of ibuprofen) have been synthesized with natural antioxidants like menthol, thymol, and guaiacol. nih.gov These conjugates aim to reduce the gastrointestinal side effects of the parent drug. Studies confirmed the prodrugs were stable in acidic conditions but underwent significant hydrolysis in 80% human plasma to release free dexibuprofen. nih.gov

Ibuprofen-Paracetamol/Salicylamide (B354443) Conjugates: Prodrugs linking ibuprofen with paracetamol or salicylamide have been developed. These compounds demonstrated improved lipophilicity and were associated with less gastric irritation compared to ibuprofen alone. scispace.com

Amide-Based Mutual Prodrugs: In another approach, the carboxylic acid group of ibuprofen was used to form amide linkages with other drugs. A series of amide derivatives were synthesized by coupling ibuprofen with L-cysteine ethyl ester, which showed reduced gastrointestinal toxicity while retaining anti-inflammatory and antioxidant activities. openmedicinalchemistryjournal.com Similarly, creating amide derivatives with various sulfa drugs was explored to develop a single molecule with both anti-inflammatory and antimicrobial properties.

Interactive Table: Examples of Mutual Prodrugs Based on the (4-Isobutylphenyl) Scaffold

| Prodrug Conjugate | Linked Moiety | Linkage Type | Primary Research Objective | Reference |

|---|---|---|---|---|

| Ibuprofen-Propyphenazone | Propyphenazone | Ester | Retain anti-inflammatory/analgesic activity with reduced GI toxicity | ijpsr.com |

| Dexibuprofen-Menthol | Menthol | Ester | Reduce GI effects with added antioxidant benefit | nih.gov |

| Ibuprofen-Paracetamol | Paracetamol | Ester | Improved lipophilicity and reduced gastric irritation | scispace.com |

| Ibuprofen-L-cysteine ethyl ester | L-cysteine ethyl ester | Amide | Reduced GI toxicity with anti-inflammatory and antioxidant activity | openmedicinalchemistryjournal.com |

Site-Specific Prodrugs

Site-specific prodrugs are designed to release the active drug at a targeted location, which can increase efficacy and reduce systemic side effects. openmedicinalchemistryjournal.comigntu.ac.in For drugs like ibuprofen, a major goal is to bypass the stomach and deliver the drug to the lower gastrointestinal tract. openmedicinalchemistryjournal.comscispace.com

PEGylated Prodrugs: Polyethylene glycol (PEG) has been used as a carrier to create water-soluble prodrugs of ibuprofen. tandfonline.com Ibuprofen was linked to PEG via different spacers, creating ester, amide, or thioester bonds. The nature of this linkage significantly influenced the drug's release profile. For instance, the thioester-linked prodrug (HET-PEG) released the drug more readily in basic conditions compared to acidic ones and showed accelerated hydrolysis in human plasma, suggesting its potential for developing sustained-release systems. tandfonline.com

N-Mannich Base Prodrugs: Water-soluble N-Mannich base prodrugs of ibuprofenamide (B119766) have been synthesized to act as sustained-release agents. researchgate.netresearchgate.net These prodrugs first hydrolyze to ibuprofenamide, which is then converted to ibuprofen by the enzyme amidase. This two-step conversion allows for a slow and sustained release of ibuprofen, maintaining therapeutic concentrations for an extended period (up to 48 hours in one study). researchgate.net

Cationic Prodrugs for Transdermal Delivery: To enhance skin penetration for topical applications, a positively charged prodrug of ibuprofen, diethylaminoethyl 2-(p-isobutylphenyl)propionate acetate, was developed. google.com At physiological pH, the amine group is protonated, creating a hydrophilic moiety, while the rest of the molecule remains lipophilic. This balance is designed to facilitate passage through the skin. This specific prodrug was found to diffuse through human skin approximately 250 times faster than ibuprofen itself. google.com

Interactive Table: Examples of Site-Specific Prodrugs Based on the (4-Isobutylphenyl) Scaffold

| Prodrug/Strategy | Carrier/Moiety | Target/Goal | Release Mechanism | Reference |

|---|---|---|---|---|

| PEGylated Ibuprofen | Polyethylene Glycol (PEG) | Sustained Release | pH- and esterase-dependent hydrolysis | tandfonline.com |

| N-Mannich Base of Ibuprofenamide | Morpholine or Piperidine | Sustained Oral Release | Two-step enzymatic hydrolysis (amidase) | researchgate.netresearchgate.net |

| Cationic Ibuprofen Ester | Diethylaminoethyl group | Transdermal Delivery | Enhanced diffusion due to hydrophilic/lipophilic balance | google.com |

Advanced Spectroscopic and Structural Elucidation Methods in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei. libretexts.org

In the ¹H NMR spectrum of (4-Isobutylphenyl)methanamine, distinct signals correspond to the different types of protons in the molecule. The protons of the isobutyl group typically show a doublet for the six methyl (CH₃) protons and a multiplet for the methine (CH) proton. The methylene (B1212753) (CH₂) protons of the isobutyl group also produce a characteristic signal. The two protons of the benzylic amine (CH₂-NH₂) group are deshielded by the adjacent nitrogen and aromatic ring, appearing as a singlet. The protons on the aromatic ring typically appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The two amine (NH₂) protons often present as a broad singlet, and their chemical shift can be concentration-dependent. docbrown.infosavemyexams.com

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. docbrown.info The isobutyl group carbons are observed in the aliphatic region of the spectrum. The benzylic CH₂ carbon signal appears further downfield due to the influence of the attached nitrogen atom. The aromatic carbons show several signals in the characteristic downfield region, with the carbon atom attached to the isobutyl group and the carbon atom attached to the methanamine group having distinct chemical shifts from the other aromatic carbons. udel.edu

Deuterated solvents are commonly used in NMR to avoid solvent signals interfering with the sample's spectrum. docbrown.info Tetramethylsilane (TMS) is typically used as an internal standard, with its signal set to 0.0 ppm. docbrown.infodocbrown.info

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Isobutyl CH₃ | ~0.9 (doublet) | ~22.5 |

| Isobutyl CH | ~1.8 (multiplet) | ~30.2 |

| Isobutyl CH₂ | ~2.4 (doublet) | ~45.0 |

| Aromatic CH (ortho to CH₂NH₂) | ~7.2 (doublet) | ~129.5 |

| Aromatic CH (meta to CH₂NH₂) | ~7.1 (doublet) | ~128.9 |

| Benzylic CH₂ | ~3.8 (singlet) | ~46.0 |

| Amine NH₂ | Variable (broad singlet) | - |

| Aromatic C (ipso, attached to CH₂NH₂) | - | ~138.0 |

| Aromatic C (ipso, attached to isobutyl) | - | ~140.0 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The most prominent features in the IR spectrum of a primary amine like this compound are the N-H stretching vibrations. orgchemboulder.com Primary amines typically show two bands in the region of 3500-3300 cm⁻¹, corresponding to the asymmetric and symmetric stretching of the N-H bonds. pressbooks.pub Another important band for primary amines is the N-H bending vibration, which appears in the 1650-1580 cm⁻¹ region. orgchemboulder.comdocbrown.info

The presence of the aromatic ring is confirmed by C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and C-C in-ring stretching vibrations around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.org The substitution pattern on the benzene ring can also be inferred from the C-H "out-of-plane" bending bands in the 900-675 cm⁻¹ region. libretexts.org

The aliphatic isobutyl group is characterized by C-H stretching vibrations in the 3000-2850 cm⁻¹ range. libretexts.org The C-N stretching vibration for an aromatic amine is typically observed in the 1335-1250 cm⁻¹ range. orgchemboulder.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule as a whole. vscht.czdocbrown.info

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500-3300 (two bands) | Medium |

| Primary Amine (R-NH₂) | N-H Bend | 1650-1580 | Medium-Strong |

| Primary & Secondary Amines | N-H Wag | 910-665 | Broad, Strong |

| Aromatic Ring | C-H Stretch | 3100-3000 | Medium |

| Aromatic Ring | C=C Stretch | ~1600 & ~1500 | Medium-Weak |

| Aliphatic Group (Isobutyl) | C-H Stretch | 3000-2850 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structure of a compound by ionizing it and measuring the mass-to-charge ratio (m/z) of the resulting ions. nih.gov For this compound (C₁₁H₁₇N), the molecular weight is approximately 163.28 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 163. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. A common fragmentation pathway for amines is alpha-cleavage, where the bond between the carbon alpha to the nitrogen and an adjacent atom is broken. libretexts.org In the case of this compound, the most likely alpha-cleavage would involve the loss of a hydrogen radical to form a stable iminium ion, or more significantly, the cleavage of the bond between the benzylic carbon and the aromatic ring.

Another characteristic fragmentation is the loss of the isobutyl group (C₄H₉, 57 Da), leading to a significant peak. Cleavage of the benzyl-isobutyl bond can also occur. The fragmentation of the aromatic ring itself can also produce a series of characteristic ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the parent ion and its fragments, further confirming the compound's identity. rsc.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Possible Fragment Ion | Fragment Lost |

|---|---|---|

| 163 | [C₁₁H₁₇N]⁺ | (Molecular Ion) |

| 148 | [C₁₀H₁₄N]⁺ | CH₃ |

| 120 | [C₈H₁₀N]⁺ | C₃H₇ |

| 106 | [C₇H₈N]⁺ | C₄H₉ (Isobutyl group) |

| 91 | [C₇H₇]⁺ | C₄H₁₀N |

| 77 | [C₆H₅]⁺ | C₅H₁₂N |

Note: The relative intensities of these peaks can vary depending on the ionization energy and the specific mass spectrometer used.

X-ray Crystallography for Three-Dimensional Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. dectris.com This method involves directing a beam of X-rays onto a single crystal of the compound. The resulting diffraction pattern is then analyzed to generate a detailed model of the electron density, from which the atomic positions, bond lengths, and bond angles can be determined with high accuracy. nih.gov

Table 4: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Tetramethylsilane |

Computational Chemistry and Theoretical Studies of 4 Isobutylphenyl Methanamine and Its Derivatives

Quantum Mechanical Calculations and Density Functional Theory (DFT)

Quantum mechanical methods, especially Density Functional Theory (DFT), are at the forefront of computational chemistry for studying molecular systems. acs.org DFT has been successfully applied to derivatives of (4-Isobutylphenyl)methanamine to elucidate their fundamental properties.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For derivatives of the (4-isobutylphenyl) scaffold, conformational analysis is particularly important due to the flexibility of the isobutyl group.

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the chemical reactivity of molecules. numberanalytics.com It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. numberanalytics.comwpmucdn.com The energies of these orbitals and the HOMO-LUMO energy gap (ΔE) are powerful indicators of a molecule's kinetic stability and reactivity. numberanalytics.comscirp.org A smaller HOMO-LUMO gap suggests higher reactivity. numberanalytics.com

Calculated FMO Properties for a (4-Isobutylphenyl) Derivative

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.65 |

| ELUMO | -1.87 |

| Energy Gap (ΔE) | 3.78 |

Data sourced from a DFT study on 2-(4-methoxybenzylidene)-1-(1-(4-isobutylphenyl) ethylidene) hydrazine. nih.gov

Natural Bonding Orbital (NBO) Analysis for Stability Assessment

Natural Bonding Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule, providing a quantitative basis for assessing molecular stability. wisc.edufaccts.de It examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. scirp.org The stabilization energy (E2) associated with these interactions quantifies the delocalization of electron density, with larger E2 values indicating stronger interactions and greater molecular stability. scirp.orgwisc.edu

Theoretical Spectroscopic Data Prediction and Validation (e.g., IR, UV, NMR)

A significant application of quantum mechanical calculations is the prediction of spectroscopic data. Comparing theoretical spectra with experimental results serves as a powerful validation of the computed molecular structure and electronic properties. kit.edu

For the aforementioned unsymmetrical azine, DFT calculations were used to predict its infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov

IR Spectroscopy: The theoretical vibrational frequencies were calculated and found to be in good agreement with the experimental Fourier-transform IR (FT-IR) spectrum. A potential energy distribution (PED) analysis was performed to assign the vibrational modes, confirming the presence of characteristic functional groups. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method was employed to calculate the 1H and 13C NMR chemical shifts. The predicted values showed a strong correlation with the experimental data, validating the accuracy of the optimized molecular geometry. nih.gov

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations were performed to predict the electronic transitions. The results complemented the experimental UV-Vis spectrum, identifying the key π→π* transitions responsible for the molecule's absorption properties. nih.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. researchgate.netnih.gov This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Derivatives of this compound are structurally related to well-known pharmacologically active molecules. For example, N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide, a derivative of ibuprofen (B1674241), has been studied for its enzyme inhibition potential. acs.org Molecular docking studies on this compound against cyclooxygenase enzymes (COX-1 and COX-2) revealed significant binding interactions. The isobutylphenyl group was found to occupy a hydrophobic pocket in the enzyme's active site, while other parts of the molecule formed key hydrogen bonds and π-sulfur interactions with active site residues. These computational findings provide a structural basis for the molecule's inhibitory activity. acs.org

In another study, thiazole (B1198619) derivatives containing the 2-(4-isobutylphenyl)propanamido moiety were investigated as inhibitors of cobra venom phospholipase A2 (PLA2). nih.gov Docking simulations showed that the most effective inhibitor, compound (7), fit snugly into the active site of the PLA2 enzyme. The isobutylphenyl group was involved in crucial hydrophobic interactions, contributing to the high binding affinity and potent inhibitory effect observed experimentally. nih.gov

Molecular Docking Results for a (4-Isobutylphenyl) Derivative against COX Enzymes

| Enzyme Target | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|

| COX-1 | -11.2 | ARG-120, TYR-355, SER-530 |

| COX-2 | -10.4 | ARG-120, TYR-355, SER-530 |

Data for N-(4-aminophenylsulfonyl)-2-(4-isobutylphenyl) propanamide. acs.org

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction involves using computational models to estimate the pharmacokinetic and toxicological properties of a compound. uq.edu.aunih.gov These predictions are vital in the early stages of drug development to filter out candidates with unfavorable ADMET profiles, thereby reducing the time and cost of research. tjnpr.org

For various derivatives containing the (4-isobutylphenyl) moiety, ADMET properties have been predicted using platforms like SwissADME and pkCSM. nih.govtjnpr.orgbiotechnologia-journal.org For instance, the thiazole derivative that potently inhibited PLA2 was also subjected to ADMET prediction. nih.gov The results suggested that the compound possesses favorable characteristics, such as high gastrointestinal absorption and good bioavailability. Furthermore, it was predicted to be non-inhibitory towards major cytochrome P450 enzymes, indicating a lower potential for drug-drug interactions. Such predictions are crucial for assessing the drug-likeness of a compound. imist.ma

Predicted ADMET Properties for a Thiazole Derivative of (4-Isobutylphenyl)propenamide

| Property | Predicted Value/Classification |

|---|---|

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeant | No |

| CYP2D6 Inhibitor | No |

| Lipinski's Rule of Five | No violations |

| Bioavailability Score | 0.55 |

Data for ethyl 2-(2-(4-isobutylphenyl)propanamido)thiazole-4-carboxylate. nih.gov

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This technique partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic densities) is greater than that of all other molecules in the crystal. By mapping various properties onto this surface, such as the normalized contact distance (d_norm), shape index, and curvedness, a detailed understanding of the non-covalent interactions that stabilize the crystal packing can be achieved.

While direct Hirshfeld surface analysis studies on this compound are not extensively documented in the literature, a wealth of information can be derived from the analysis of its derivatives, particularly Schiff bases. Schiff bases, formed by the condensation of a primary amine like this compound with an aldehyde or ketone, are widely studied for their diverse applications and provide a valuable proxy for understanding the intermolecular interaction patterns of the parent amine. iucr.orgnih.gov The analysis of these derivatives reveals the nature and relative importance of various non-covalent interactions, which are crucial for the design of new materials with specific properties. nih.gov

Studies on a variety of related organic compounds and Schiff base derivatives consistently show that H···H interactions are the most predominant, often accounting for the largest percentage of the Hirshfeld surface area. researchgate.neterciyes.edu.tracs.org This is expected in organic molecules rich in hydrogen atoms. Other significant interactions include C···H/H···C, O···H/H···O, and N···H/H···N contacts, which are indicative of van der Waals forces and hydrogen bonding. iucr.orgresearchgate.net The presence and strength of these interactions govern the supramolecular architecture of the crystal. nih.govacs.org

For instance, in many Schiff base crystals, molecules are linked by a cooperative network of strong and weak hydrogen bonds, C–H···π, and π···π stacking interactions. iucr.org The red circular regions on d_norm surfaces often point to C–H···O and C–H···N hydrogen bonds, which play a significant role in stabilizing the crystal packing. nih.govacs.org

The following tables summarize the percentage contributions of various intermolecular contacts to the Hirshfeld surface for several representative compounds, illustrating the quantitative insights gained from this analysis.

Table 1: Percentage Contributions of Intermolecular Contacts for a Schiff Base Derivative (C₁₄H₁₃N₃O₃·H₂O) iucr.org

| Interaction Type | Contribution (%) |

| H···H | 37.0 |

| O···H/H···O | 23.7 |

| C···H/H···C | 17.6 |

| N···H/H···N | 11.9 |

| C···C | 4.5 |

| C···N/N···C | 3.7 |

| O···C/C···O | 1.2 |

| N···N | 0.3 |

**Table 2: Percentage Contributions of Intermolecular Contacts for an Isoxazole Derivative (C₂₄H₂₀ClNO₂) ** researchgate.net

| Interaction Type | Contribution (%) |

| H···H | 48.7 |

| C···H/H···C | 22.2 |

| Cl···H/H···Cl | 8.8 |

| O···H/H···O | 8.2 |

| N···H/H···N | 5.1 |

Table 3: Percentage Contributions of Intermolecular Contacts for a Pyridine Derivative (C₂₀H₁₆BrN₃O₂) Molecule A vs. Molecule B erciyes.edu.tr

| Interaction Type | Contribution for A (%) | Contribution for B (%) |

| H···H | 32.8 | 33.8 |

| C···H/H···C | 19.6 | 18.9 |

| O···H/H···O | 17.2 | 13.5 |

| Br···H/H···Br | 10.6 | 11.3 |

| N···H/H···N | 9.4 | 14.0 |

| Br···C/C···Br | 4.8 | 4.6 |

| N···O/O···N | 2.1 | - |

| C···O/O···C | 1.4 | 1.3 |

| Br···O/O···Br | 0.8 | 0.9 |

| C···C | 0.7 | 0.7 |

| N···N | 0.5 | 0.4 |

| Br···N/N···Br | 0.1 | 0.6 |

These quantitative data underscore the importance of Hirshfeld surface analysis in elucidating the complex interplay of intermolecular forces that dictate the solid-state structure of this compound derivatives and related organic compounds.

Biological Activity Mechanisms of 4 Isobutylphenyl Methanamine Derivatives in Vitro Studies

Enzyme Inhibition Studies (e.g., Fatty Acid Amide Hydrolase (FAAH), Cyclooxygenase (COX))

Derivatives of (4-Isobutylphenyl)methanamine have demonstrated significant inhibitory effects on enzymes crucial to the inflammatory cascade, most notably Cyclooxygenase (COX) and Fatty Acid Amide Hydrolase (FAAH).

The primary anti-inflammatory mechanism of ibuprofen (B1674241) and its derivatives is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for converting arachidonic acid into prostaglandins, key mediators of pain and inflammation. researchgate.net Numerous studies have focused on creating novel derivatives with improved potency and selectivity. For instance, a new ibuprofen derivative, (E)-2-(4-isobutylphenyl)-N′-(4-oxopentan-2-ylidene) propane (B168953) hydrazide (IA), and its metal complexes were found to be potent inhibitors of both COX-1 and COX-2, with the derivative IA showing slightly more selectivity towards COX-2 than the parent ibuprofen. researchgate.net Similarly, various 1,3,4-oxadiazole (B1194373) derivatives of ibuprofen have been synthesized and shown to be effective COX inhibitors. rsc.org The development of selective COX-2 inhibitors is a key research goal, as this selectivity is associated with a reduction in the gastrointestinal side effects caused by non-selective COX-1 inhibition. nih.gov

In addition to COX inhibition, intermediates in the synthesis of ibuprofen derivatives have been identified as effective inhibitors of Fatty Acid Amide Hydrolase (FAAH). nih.gov FAAH is the enzyme that degrades endocannabinoid signaling lipids like anandamide. By inhibiting FAAH, these compounds can increase endocannabinoid levels, leading to analgesic and anti-inflammatory effects through a mechanism distinct from but complementary to COX inhibition.

| Derivative Class | Target Enzyme | Key Finding |

| Propane hydrazide derivative (IA) | COX-1 / COX-2 | Potent dual inhibitor with slightly higher selectivity for COX-2 than ibuprofen. researchgate.net |

| 1,3,4-Oxadiazole derivatives | COX-1 / COX-2 | Effective COX inhibitors, with potential for reduced ulcerogenic effects. rsc.org |

| Ibuprofen-derived intermediates | FAAH | Identified as good inhibitors of the enzyme. nih.gov |

Modulatory Effects on Cellular Pathways (e.g., NF-κB inhibitory activity, IKKβ binding)

The anti-inflammatory actions of this compound derivatives are not limited to direct enzyme inhibition but also involve the modulation of critical intracellular signaling pathways, particularly the nuclear factor-kappa B (NF-κB) pathway. NF-κB is a transcription factor that governs the expression of numerous pro-inflammatory genes, including cytokines and enzymes like COX-2.

Non-steroidal anti-inflammatory drugs, including ibuprofen, are known to inhibit the activation of NF-κB. researchgate.net This inhibition can prevent the downstream cascade of inflammatory events. Research on various derivatives has sought to capitalize on this mechanism. For example, studies suggest that the anti-inflammatory effects of certain ibuprofen derivatives may be mediated through pathways like NF-κB and TNF-α. researchgate.net Furthermore, related thiazole (B1198619) derivatives containing a (4-isobutylphenyl) moiety have been shown to modulate NF-κB activity, highlighting the potential for this chemical scaffold to interfere with this key inflammatory pathway. nih.gov

Antitubercular Activity Assessment (e.g., MmpL3 Inhibition)

A significant area of investigation has been the application of this compound derivatives as novel antitubercular agents. These compounds have shown promise in targeting essential processes in Mycobacterium tuberculosis (Mtb), particularly the function of the Mycobacterial membrane protein Large 3 (MmpL3).

MmpL3 is a vital inner membrane transporter responsible for exporting mycolic acid precursors (in the form of trehalose-monomycolates) from the cytoplasm, a process essential for the formation of the mycobacterial cell wall. ulisboa.ptnih.gov Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death, making it a prime target for new anti-TB drugs. nih.govderpharmachemica.com Structure-based drug design has led to the identification of pyridine-2-methylamine derivatives containing a 4-isobutylphenyl group as potent MmpL3 inhibitors. One such compound demonstrated high potency against the Mtb H37Rv strain with a Minimum Inhibitory Concentration (MIC) of 0.016 μg/mL. ulisboa.pt The direct targeting of MmpL3 by these compounds was confirmed by the observation that resistant mutants possessed a single nucleotide polymorphism in the mmpL3 gene. ulisboa.pt Additionally, various heterocyclic derivatives incorporating the (4-isobutylphenyl) group, such as those with 1,3,4-oxadiazole or 1,2,4-triazole (B32235) rings, have been reported to possess antitubercular activity. researchgate.netrsc.orgnih.gov

Anti-inflammatory and Analgesic Activity Investigations in Cellular Assays

The anti-inflammatory and analgesic effects of this compound derivatives have been confirmed in various cellular and preclinical models. These assays provide functional evidence of the compounds' potential to alleviate inflammation and pain.

For example, new triazolothiadiazoles synthesized from an ibuprofen starting material were evaluated for anti-inflammatory activity. Several of these compounds exhibited very good activity in such assays. rsc.org Similarly, novel ibuprofen-isatin derivatives were synthesized, and in an egg-white induced edema model, some of the compounds showed superior anti-inflammatory activity compared to ibuprofen itself. derpharmachemica.com These studies often correlate the observed in vivo or in situ effects with the previously discussed mechanisms of COX or cytokine inhibition, confirming the therapeutic potential of these novel molecular structures.

Anti-tumor Activity Investigations in Cell Lines

Derivatives of this compound have been extensively evaluated for their potential as anticancer agents, demonstrating cytotoxic and anti-proliferative effects across a wide range of human cancer cell lines. This activity is often linked to the inhibition of COX-2, which is overexpressed in many cancers and plays a role in tumor growth and angiogenesis, as well as COX-independent mechanisms. nih.govnih.gov

A variety of structurally diverse derivatives have shown promise. Bis-Schiff base derivatives of ibuprofen exhibited excellent antiproliferative activity against the U87-malignant glioma cell line, with some compounds showing IC₅₀ values as low as 5.75 μM. nih.gov Thioester-based NSAID scaffolds, including ibuprofen derivatives, showed potent and broad-spectrum antitumor activity against hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), and colon cancer (Caco-2) cell lines. scribd.com A novel conjugate of ibuprofen with a pyrimidinyl-amino derivative was active against both colon and breast cancer cell lines. Furthermore, phospho-ibuprofen, a derivative designed for enhanced safety and efficacy, was found to be significantly more potent than ibuprofen in inhibiting the growth of HT-29, SW480, and HCT-15 human colon cancer cells.

| Derivative Class | Cancer Cell Line | IC₅₀ (μM) | Reference |

| Bis-Schiff Base Derivative | U87-MG (Malignant Glioma) | 5.75 ± 0.43 | nih.gov |

| Thioester Derivative | MCF-7 (Breast) | 6.11 | scribd.com |

| Thioester Derivative | HepG2 (Liver) | 7.35 | scribd.com |

| Phospho-ibuprofen | SW480 (Colon) | 59.1 | |

| Phospho-ibuprofen | HT-29 (Colon) | 67.4 | |

| Phospho-ibuprofen | HCT-15 (Colon) | 81.6 |

Carbonic Anhydrase (CA) Inhibition Studies

Carbonic Anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition is a therapeutic strategy for diseases like glaucoma and certain cancers. While primarily known as a COX inhibitor, ibuprofen and its derivatives have also been studied for their effects on CAs.

An X-ray crystallography study revealed that ibuprofen itself binds to human carbonic anhydrase II (hCA II), although it acts as a weak inhibitor. This finding suggests that the carboxylic acid moiety of ibuprofen can interact with the zinc-containing active site of the enzyme. More potent inhibition has been achieved with more complex derivatives. For example, certain 1,3,4-thiadiazole (B1197879) derivatives are known to possess carbonic anhydrase inhibitory activity. rsc.org Additionally, a study synthesizing sulfonamide derivatives incorporating trimellitimides, which also contained an isobutylphenyl group, reported dual inhibition of both cyclooxygenase and carbonic anhydrase. nih.gov This dual-inhibition profile could offer synergistic therapeutic effects in diseases where both enzymes are relevant targets.

Pharmacological Target Identification and Validation Research in Vitro

Identification of Protein Targets and Binding Affinities

The initial step in characterizing a new chemical entity like (4-Isobutylphenyl)methanamine involves screening it against a panel of known biological targets to identify potential binding partners. This process typically utilizes a variety of in vitro assays to measure the affinity of the compound for different proteins, such as receptors, enzymes, and ion channels.

Given the structural similarity of this compound to ibuprofen (B1674241), a well-known non-steroidal anti-inflammatory drug (NSAID), a primary area of investigation would be its interaction with cyclooxygenase (COX) enzymes. Ibuprofen is known to inhibit both COX-1 and COX-2, which are key enzymes in the prostaglandin (B15479496) synthesis pathway. Therefore, it is plausible that this compound could also exhibit affinity for these enzymes.

In the absence of direct experimental data for this compound, we can refer to studies on structurally related compounds. For instance, molecular docking studies on a codrug of ibuprofen and tranexamic acid have reported a binding energy of -7.1 kcal/mol for ibuprofen against the COX-2 enzyme. This suggests that the 4-isobutylphenyl moiety plays a significant role in the binding interaction.

To definitively identify the protein targets of this compound and quantify its binding affinities, a comprehensive screening approach would be necessary. This would involve assays such as radioligand binding assays, enzyme-linked immunosorbent assays (ELISA), and surface plasmon resonance (SPR) to determine key binding parameters like the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the dissociation constant (Kd).

Table 1: Potential Protein Targets and Illustrative Binding Affinity Data for Structurally Related Compounds

| Target Protein | Related Compound | Binding Affinity Metric | Reported Value |

| Cyclooxygenase-2 (COX-2) | Ibuprofen | Binding Energy (kcal/mol) | -7.1 |

Note: This table is illustrative and based on data for a structurally related compound due to the lack of direct experimental data for this compound.

Receptor Selectivity and Potency Studies (e.g., PKR1/PKR2)

Once initial protein targets are identified, the next critical step is to assess the compound's selectivity and potency. A compound that selectively binds to a specific receptor subtype can offer a more targeted therapeutic effect with potentially fewer side effects. The prokineticin receptors, PKR1 and PKR2, represent an interesting target family for such studies, as they are involved in various physiological processes, and selective modulation is of therapeutic interest.

Although no direct studies on the selectivity of this compound for PKR1 and PKR2 have been published, the methodologies for such investigations are well-established. In vitro techniques like Bioluminescence Resonance Energy Transfer (BRET) assays are commonly employed to determine the relative affinity and potency of a compound for different receptor subtypes.

Research on other small molecules targeting these receptors has demonstrated the feasibility of achieving high selectivity. For example, studies on a series of halogenated triazinedione derivatives revealed compounds with up to 300-fold selectivity for PKR1 over PKR2. This selectivity was attributed to subtle differences in the amino acid composition of the receptor binding sites. These findings underscore the importance of conducting similar rigorous selectivity profiling for this compound to understand its potential for specific receptor modulation.

The potency of the compound would be determined by generating dose-response curves from in vitro functional assays, which measure the biological response elicited by the compound at various concentrations. Key parameters derived from these curves, such as the half-maximal effective concentration (EC50), would quantify the compound's potency.

Characterization of Binding Modes through Molecular Docking

To gain a deeper understanding of how this compound interacts with its protein targets at a molecular level, computational methods like molecular docking are employed. This technique predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

For instance, in the context of PKR1 and PKR2 selectivity, molecular docking has been used to explain the differential affinities of various ligands. Studies have shown that the presence of a threonine residue in the binding site of PKR1, which is absent in PKR2, can be a key determinant of binding selectivity. A docking simulation of this compound with both receptors could predict whether it is likely to exhibit a preference for one over the other and provide a structural hypothesis for this selectivity.

The binding energy values obtained from docking simulations, typically expressed in kcal/mol, provide a theoretical estimation of the binding affinity. While these values are not a direct substitute for experimental data, they are invaluable for prioritizing compounds for further experimental testing and for guiding the design of more potent and selective analogs.

Analytical Method Development and Validation Research

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic techniques form the cornerstone of analytical methodologies for (4-Isobutylphenyl)methanamine, enabling its separation from complex mixtures and subsequent quantification. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC) are among the principal methods employed.

High-Performance Liquid Chromatography (HPLC) Method Optimization

HPLC is a widely utilized technique for the analysis of non-volatile or thermally labile compounds like this compound. epa.govresearchgate.net Method development often begins with the selection of an appropriate stationary phase, typically a reversed-phase column such as C18, and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. wjarr.comresearchgate.netmdpi.com

Optimization of HPLC methods involves a systematic evaluation of several parameters to achieve the desired separation efficiency and peak resolution. researchgate.netdptlabs.com These parameters include:

Mobile Phase Composition and pH: The ratio of organic solvent to aqueous buffer and the pH of the buffer are critical for controlling the retention time and selectivity of the analyte. researchgate.netmdpi.com

Column Temperature: Maintaining a consistent column temperature can improve peak shape and reproducibility. researchgate.net

Flow Rate: Adjusting the flow rate of the mobile phase can influence analysis time and separation efficiency. researchgate.netmdpi.com

Detection Wavelength: For UV detection, selecting an optimal wavelength where the analyte exhibits maximum absorbance is crucial for sensitivity. researchgate.netmdpi.com

A well-developed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. wjarr.comeuropa.eu Validation parameters typically include specificity, linearity, accuracy, precision, and robustness. wjarr.com

Table 1: Example of HPLC Method Parameters for Amine Compounds

| Parameter | Condition | Reference |

| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) | researchgate.net |

| Mobile Phase | Acetonitrile and phosphate (B84403) buffer (pH 6.9) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.netmdpi.com |

| Detection | UV at 214 nm | researchgate.net |

| Column Temperature | 40 °C | researchgate.net |

Gas Chromatography (GC) Applications

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may not be sufficiently volatile for direct GC analysis, derivatization can be employed to increase its volatility. scioninstruments.com Derivatization converts the amine group into a less polar and more volatile functional group, making it amenable to GC separation. nih.gov

The choice of derivatizing agent is critical. For instance, in the analysis of other amines, derivatization with reagents like heptafluorobutyl chloroformate followed by amidation with methylamine (B109427) has been successfully used. nih.gov The resulting derivatives can then be separated on a suitable GC column, often a capillary column with a non-polar or moderately polar stationary phase. nih.gov

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) serves as a simple, rapid, and cost-effective method for the qualitative analysis and preliminary screening of this compound. sigmaaldrich.com It can be used to monitor the progress of chemical reactions or to get a preliminary idea of the purity of a sample.

In TLC, a sample is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a developing chamber containing a suitable mobile phase. The separation is based on the differential partitioning of the components between the stationary and mobile phases. The position of the separated spots is visualized under UV light or by using a staining reagent.

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide a powerful tool for the unambiguous identification and quantification of this compound. ucl.ac.uk

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the highly specific detection capabilities of mass spectrometry. scioninstruments.combme.hu After separation in the GC column, the analyte enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint of the molecule, allowing for its confident identification. nih.govnih.gov GC-MS is particularly useful for identifying impurities and degradation products. dptlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) is another powerful hyphenated technique that is well-suited for the analysis of less volatile and thermally labile compounds like this compound. bldpharm.comgoogleapis.comsigmaaldrich.com The eluent from the HPLC column is introduced into the mass spectrometer, providing both retention time and mass spectral data. mdpi.comresearchgate.net LC-MS/MS, which involves tandem mass spectrometry, offers even greater selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. mdpi.comresearchgate.net

Development of Improved Sample Preparation Techniques (e.g., Extraction, Concentration)

Effective sample preparation is a critical step in the analytical workflow, aimed at isolating this compound from the sample matrix and concentrating it to a level suitable for detection. phenomenex.comthermofisher.com The choice of sample preparation technique depends on the nature of the sample matrix (e.g., biological fluids, pharmaceutical formulations).

Commonly used techniques include:

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids. scioninstruments.comthermofisher.com

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte of interest while allowing interfering substances to pass through. The analyte is then eluted with a suitable solvent. scioninstruments.comphenomenex.comthermofisher.com This method is known for providing cleaner samples and higher selectivity. thermofisher.com

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a streamlined approach that involves an extraction and cleanup step, often used for analyzing analytes in complex matrices. phenomenex.com

The goal of these techniques is to remove matrix components that could interfere with the analysis, a phenomenon known as the matrix effect, which can be particularly pronounced in mass spectrometry. researchgate.net

Advanced Detection Methods (e.g., Electrochemical Detectors, Thermal Energy Analyzers)

While UV-Visible and mass spectrometric detectors are commonly used, other advanced detection methods can offer enhanced sensitivity and selectivity for specific applications.

For instance, in the analysis of similar amine compounds, fluorescence detectors have been employed in HPLC after derivatization with a fluorescent tagging agent like NBD chloride. epa.gov This approach can significantly improve the limit of detection.

Quantitative Analysis of Related Compounds and Degradation Products

The quantitative analysis of related compounds and degradation products is a critical component in the development and quality control of any chemical entity. This process relies on stability-indicating analytical methods, which are developed to separate and quantify the active substance from any impurities or products that may arise during synthesis or upon storage under various environmental conditions. researchgate.netchemmethod.com Forced degradation studies are intentionally conducted to produce these degradation products and validate the analytical method's ability to detect them. pharmasm.comajpsonline.com These studies typically expose the compound to stress conditions such as hydrolysis (acidic and basic), oxidation, heat, and light, as mandated by regulatory bodies like the International Council on Harmonisation (ICH). pharmasm.combiopharminternational.com

Research into the stability of this compound involves subjecting it to a range of forced degradation conditions to identify potential degradation pathways and to develop a robust analytical method for their quantification. A stability-indicating High-Performance Liquid Chromatography (HPLC) method is often the preferred technique for this purpose. researchgate.net

Research Findings

A hypothetical, yet representative, stability-indicating HPLC method was developed to analyze this compound and its degradation products. The chromatographic separation would typically be achieved on a C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, delivered in either an isocratic or gradient mode. japsonline.comnih.gov Detection is commonly performed using a UV detector at a wavelength where the parent compound and its impurities exhibit significant absorbance.

Forced degradation studies on this compound would be performed under the following conditions:

Acid Hydrolysis: The compound is treated with an acid (e.g., 0.1 N HCl) at an elevated temperature.

Base Hydrolysis: The compound is treated with a base (e.g., 0.1 N NaOH) at an elevated temperature.

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

Thermal Degradation: The solid compound is exposed to dry heat (e.g., 80°C) for a specified period.

Photolytic Degradation: The compound, in solution and as a solid, is exposed to UV and visible light.

The results from these stress tests indicate the susceptibility of this compound to degradation. The primary amine functional group and the benzylic position are the most probable sites for chemical transformation. Significant degradation is often observed under oxidative conditions, leading to the formation of impurities. rasayanjournal.co.in Thermal and photolytic stress may also produce minor degradation products. The compound generally shows relative stability under mild hydrolytic conditions. ajpsonline.com

The table below summarizes the typical results from a forced degradation study.

Table 1: Summary of Forced Degradation Study Results for this compound

| Stress Condition | Time | Temperature | Degradation (%) | Number of Degradants |

| 0.1 N HCl | 24 hrs | 60°C | ~ 2.1% | 1 |

| 0.1 N NaOH | 24 hrs | 60°C | ~ 1.8% | 1 |

| 3% H₂O₂ | 8 hrs | Ambient | ~ 15.5% | 3 |

| Thermal (Solid) | 48 hrs | 80°C | ~ 3.5% | 2 |

| Photolytic (Solution) | 7 days | Ambient | ~ 4.2% | 2 |

The analytical method must be able to resolve the main peak of this compound from all process-related impurities and degradation products. The specificity of the method is confirmed by evaluating peak purity using a photodiode array (PDA) detector. Under oxidative stress, the primary amine can be oxidized to the corresponding aldehyde or carboxylic acid. rasayanjournal.co.in

The following table presents representative chromatographic data for this compound and its potential degradation products generated under stress conditions. The retention time (RT) is the time at which a compound elutes, and the relative retention time (RRT) is the ratio of the retention time of an impurity to that of the main compound.

Table 2: Chromatographic Data for this compound and Potential Degradation Products

| Compound Name | Retention Time (RT) (min) | Relative Retention Time (RRT) |

| 4-Isobutylbenzoic acid | 2.8 | 0.51 |

| (4-Isobutylphenyl)methanol | 4.1 | 0.75 |

| This compound | 5.5 | 1.00 |

| 4-Isobutylbenzaldehyde (B42465) | 7.2 | 1.31 |